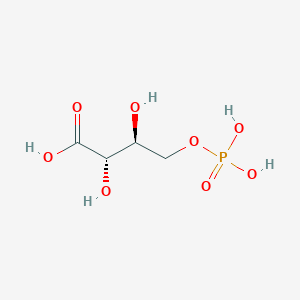

4-phospho-L-erythronic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9O8P |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid |

InChI |

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m0/s1 |

InChI Key |

ZCZXOHUILRHRQJ-HRFVKAFMSA-N |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 4 Phospho L Erythronic Acid

Primary Biosynthetic Routes from Erythrose-4-Phosphate (E4P)

The most well-documented pathway for the synthesis of 4-phospho-L-erythronic acid originates from erythrose-4-phosphate (E4P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. biorxiv.orgresearchgate.net This route involves a two-step process: an initial oxidation followed by dephosphorylation.

Off-target Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Mediated Oxidation to 4-Phosphoerythronate (4PE)

The first step in the primary biosynthetic pathway is the oxidation of erythrose-4-phosphate (E4P) to 4-phosphoerythronate (4PE). biorxiv.orgresearchgate.net This reaction is catalyzed by the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in an off-target activity. researchgate.netresearchgate.netnih.gov While GAPDH's primary role is in glycolysis, it can promiscuously act on E4P. biorxiv.org The oxidation of E4P by GAPDH has been documented in various organisms, including mammals and yeast. researchgate.netresearchgate.net This off-target activity is significantly less efficient than the enzyme's primary function with glyceraldehyde-3-phosphate. nih.gov The product of this reaction, 4PE, is considered a "damaged" metabolite. nih.gov

Subsequent Dephosphorylation of 4PE by Phosphoglycolate Phosphatase (PGP)

Following its formation, 4-phosphoerythronate (4PE) is dephosphorylated to yield erythronate. This crucial detoxification step is catalyzed by the enzyme phosphoglycolate phosphatase (PGP). biorxiv.orgresearchgate.netresearchgate.net PGP is a highly conserved metabolite repair enzyme that acts on several toxic by-products of glycolysis. researchgate.netnih.gov By dephosphorylating 4PE, PGP prevents its accumulation, which would otherwise inhibit key enzymes in the pentose phosphate pathway, such as 6-phosphogluconate dehydrogenase. researchgate.netnih.gov The inactivation of PGP leads to the buildup of 4PE, causing metabolic dysregulation. nih.gov

Alternative Biosynthetic Mechanisms

Besides the primary route involving GAPDH and PGP, alternative pathways for erythronate formation from E4P have been proposed. These mechanisms differ in the sequence of dephosphorylation and oxidation events.

Dephosphorylation of Erythrose-4-Phosphate to Erythrose

An alternative biosynthetic route involves the initial dephosphorylation of erythrose-4-phosphate (E4P) to form erythrose. biorxiv.orgnih.gov This step is catalyzed by a phosphatase, although the specific enzyme responsible in all cases has not been definitively identified. biorxiv.org Studies have suggested that promiscuous phosphatases, such as acid phosphatases, are capable of catalyzing this reaction. biorxiv.orgnih.gov This initial dephosphorylation yields the intermediate erythrose, which can then be further metabolized. biorxiv.org

Oxidation of Erythrose by Aldehyde Dehydrogenase (e.g., ALDH1A1)

Once erythrose is formed, it undergoes oxidation to erythronate. This reaction is catalyzed by an aldehyde dehydrogenase. biorxiv.orgnih.gov In human cancer cell lines, aldehyde dehydrogenase 1A1 (ALDH1A1) has been identified as a key enzyme responsible for this oxidation step. nih.govresearchgate.net The activity of ALDH1A1 is NAD+-dependent. biorxiv.org This alternative pathway, where dephosphorylation precedes oxidation, represents a distinct mechanism for erythronate production. biorxiv.org

Enzymes Catalyzing this compound Formation

Several enzymes are implicated in the biosynthesis of this compound and its dephosphorylated product, erythronate. The specific roles of these enzymes are detailed in the biosynthetic pathways described above.

| Enzyme | Abbreviation | Function | Pathway |

| Glyceraldehyde-3-Phosphate Dehydrogenase | GAPDH | Catalyzes the oxidation of erythrose-4-phosphate (E4P) to 4-phosphoerythronate (4PE) through off-target activity. researchgate.netresearchgate.netnih.gov | Primary Biosynthetic Route |

| Phosphoglycolate Phosphatase | PGP | Dephosphorylates 4-phosphoerythronate (4PE) to erythronate, acting as a metabolite repair enzyme. biorxiv.orgresearchgate.netnih.gov | Primary Biosynthetic Route |

| Aldehyde Dehydrogenase 1A1 | ALDH1A1 | Oxidizes erythrose to erythronate. biorxiv.orgnih.govresearchgate.net | Alternative Biosynthetic Mechanism |

| Acid Phosphatase | AP | A type of phosphatase capable of dephosphorylating erythrose-4-phosphate (E4P) to erythrose. biorxiv.orgnih.gov | Alternative Biosynthetic Mechanism |

D-Erythrose-4-Phosphate Dehydrogenase (E4PDH) in Prokaryotes

In prokaryotes such as Escherichia coli, a specific enzyme, D-Erythrose-4-Phosphate Dehydrogenase (E4PDH), has been identified and characterized. This enzyme is a key player in the de novo biosynthesis of pyridoxine (B80251) (vitamin B6) and pyridoxal (B1214274) 5'-phosphate. uni.lu It catalyzes the oxidation of D-erythrose-4-phosphate (E4P) to 4-phospho-D-erythronate, the D-isomer of the compound of interest. uni.lu

The E4PDH in Escherichia coli K-12 is encoded by the gapB gene, which was initially thought to encode a second glyceraldehyde-3-phosphate dehydrogenase (GA3PDH). uni.lu However, detailed biochemical analysis revealed that the GapB-encoded enzyme is, in fact, an efficient E4PDH. uni.lu The purified enzyme is a heat-stable tetramer with a native molecular mass of approximately 132 kDa. uni.lu

Kinetic studies of the E. coli GapB-encoded E4PDH have determined its key parameters. These findings highlight the enzyme's preference for E4P as a substrate over glyceraldehyde-3-phosphate. uni.luunipr.it

Table 1: Kinetic Properties of E. coli GapB-encoded E4PDH

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Apparent Km for E4P | 0.96 mM | pH 8.6, 37°C | uni.lu |

| Apparent kcat for E4P | 200 s-1 | pH 8.6, 37°C | uni.lu |

| Apparent Km for NAD+ | 0.074 mM | pH 8.6, 37°C | uni.lu |

| Apparent kcat for NAD+ | 169 s-1 | pH 8.6, 37°C | uni.lu |

| Km for E4P | 0.51 mM | pH 8.9, 25°C | unipr.it |

| Km for glyceraldehyde 3-phosphate | 1.1 mM | pH 8.9, 25°C | unipr.it |

The E. coli GapB-encoded E4PDH exhibits a high degree of substrate specificity for D-erythrose-4-phosphate. uni.lu While it shares over 40% amino acid identity with the primary GA3PDH (encoded by gapA), it has a significantly lower activity with glyceraldehyde-3-phosphate. biorxiv.org The rate of oxidation of glyceraldehyde-3-phosphate by E4PDH is at least 2000-fold less efficient than that of erythrose-4-phosphate. biorxiv.org Conversely, the GapA-encoded GA3PDH utilizes E4P poorly as a substrate under the same in vitro conditions. uni.lu

The catalytic mechanism of E4PDH proceeds through a two-step process that involves the formation of a covalent intermediate with a cysteine residue (Cys-149) in the active site. biorxiv.org The acylation step, involving the formation of a thioacyl intermediate, has a rate of 280 s-1. This is followed by a deacylation step with a rate of 20 s-1. biorxiv.org The reaction is a non-phosphorylating oxidation, meaning it does not require inorganic phosphate, and a water molecule acts as the nucleophile for the hydrolysis of the thioacyl intermediate. biorxiv.org

Metabolic Roles and Biological Significance of 4 Phospho L Erythronic Acid

Detoxification Product in Central Metabolism

4-phosphoerythronate (4PE) is considered a detoxification product that arises from off-target metabolic activity. researchgate.netbiorxiv.org Specifically, it can be generated when the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) acts on the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate erythrose-4-phosphate. researchgate.netbiorxiv.orgnih.gov The resulting 4PE is then dephosphorylated by phosphatases, such as phosphoglycolate phosphatase (PGP), to form erythronate. researchgate.netbiorxiv.org This process is crucial as the accumulation of 4PE can be toxic. frontiersin.org

A primary aspect of 4PE's biological significance is its role as a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative branch of the pentose phosphate pathway. researchgate.netnih.govnih.govresearchgate.net This inhibition has been observed in various organisms, including yeast, Trypanosoma brucei, and mammalian cells. nih.govweebly.com

Research on Plasmodium falciparum demonstrated that the accumulation of 4PE, due to the disruption of the PGP enzyme, leads to significant inhibition of 6-PGD. nih.govresearchgate.net In vitro assays with lysates from saponin-purified trophozoites showed that 4PE concentrations of 100 μM caused approximately 75% inhibition of 6-PGD activity, with complete inhibition occurring at 1 mM. researchgate.net This inhibitory action highlights 4PE's role in regulating central carbon metabolism. nih.govnih.gov Studies suggest that 4PE may act as a transition state analog for the dehydrogenation reaction catalyzed by 6PGD. nih.gov

| 4PE Concentration | Observed Inhibition of 6-PGD | Reference |

|---|---|---|

| 100 µM | ~75% | researchgate.net |

| 1 mM | Complete | researchgate.net |

The inhibition of 6-phosphogluconate dehydrogenase by 4-phosphoerythronate has direct and somewhat paradoxical implications for the flux through the oxidative pentose phosphate pathway (PPP). nih.govresearchgate.net The oxidative PPP is a major source of NADPH, which is essential for antioxidant defense and reductive biosynthesis. frontiersin.orgbiomolther.org

Inhibition of 6-Phosphogluconate Dehydrogenase by 4-Phosphoerythronate

Involvement in Coenzyme and Metabolite Biosynthesis

Beyond its role in metabolic regulation through inhibition, 4-phosphoerythronate is a direct intermediate in vital biosynthetic pathways in certain organisms.

In the DXP-dependent pathway for de novo pyridoxal (B1214274) 5′-phosphate (PLP), or vitamin B6, biosynthesis found in many bacteria like E. coli, 4-phospho-D-erythronate is a crucial intermediate. frontiersin.orgnih.govnih.govresearchgate.net This pathway begins with D-erythrose-4-phosphate, which is oxidized to form 4-phosphoerythronate. nih.govnih.gov This intermediate is then further processed in subsequent steps to ultimately form PLP, an essential cofactor for a vast number of enzymes, particularly in amino acid metabolism. embopress.orguni-heidelberg.de

The conversion of 4-phosphoerythronate in the PLP synthesis pathway is catalyzed by 4-phosphoerythronate dehydrogenase, an enzyme encoded by the pdxB gene (also known as PdxR). frontiersin.orgnih.govembopress.orgwikipedia.org This enzyme is an oxidoreductase that uses NAD+ as a cofactor to oxidize 4-phospho-D-erythronate, producing (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate, NADH, and H+. wikipedia.org

The essentiality of this enzyme is highlighted by the fact that E. coli mutants lacking a functional PdxB cannot synthesize PLP and are unable to grow on minimal media without supplementation. embopress.orgnih.gov This demonstrates the critical role of 4-phosphoerythronate and its subsequent enzymatic conversion in bacterial vitamin B6 metabolism. embopress.orgnih.gov

| Enzyme | Gene | Function | Pathway | Reference |

|---|---|---|---|---|

| Erythrose-4-phosphate dehydrogenase | epd (formerly gapB) | Oxidizes D-erythrose-4-phosphate to 4-phosphoerythronate | Vitamin B6 Biosynthesis | nih.govnih.gov |

| 4-Phosphoerythronate dehydrogenase | PdxB (PdxR) | Oxidizes 4-phospho-D-erythronate | Vitamin B6 Biosynthesis | nih.govwikipedia.org |

| Phosphoglycolate Phosphatase | PGP | Dephosphorylates 4-phosphoerythronate (detoxification) | Metabolite Repair | researchgate.netnih.gov |

Early research identified erythronic acid 4-phosphate as a novel intermediate in the metabolism of inosine (B1671953) in human red blood cell hemolysates. researchgate.netbiorxiv.orgnih.gov This finding suggests a connection between the pentose phosphate pathway, purine (B94841) metabolism, and the formation of 4-phosphoerythronate, although this role is less characterized than its functions in vitamin B6 synthesis and metabolic inhibition. researchgate.net

Intermediate in Pyridoxal 5′-Phosphate (Vitamin B6) Synthesis in Bacteria

Presence Across Biological Domains

4-Phospho-L-erythronic acid and its enantiomer, 4-phospho-D-erythronic acid, are metabolites that have been identified across all three domains of life: Bacteria, Archaea, and Eukarya. Their roles can vary significantly, from being a key intermediate in biosynthetic pathways to a toxic side product of promiscuous enzyme activity.

Occurrence as a Bacterial Metabolite (e.g., Escherichia coli)

In certain bacteria, particularly in gamma-proteobacteria like Escherichia coli, 4-phospho-D-erythronate (4PE) is a crucial intermediate in a pathway for the de novo synthesis of pyridoxal 5′-phosphate (PLP), an essential cofactor. nih.gov The D-enantiomer is the form predominantly described in this bacterial pathway. nih.govnih.govebi.ac.ukchemicalbook.com

The process in E. coli is catalyzed by the enzyme 4PE dehydrogenase (PdxB), which oxidizes 4-phospho-D-erythronate to produce 2-oxo-3-hydroxy-4-phosphobutanoate. nih.gov This reaction involves the reduction of the cofactor NAD+ to NADH. nih.gov A notable characteristic of this enzymatic process is that the resulting NADH binds tightly to the PdxB enzyme. nih.gov For the enzyme to facilitate another catalytic cycle, this bound NADH must be re-oxidized by reacting with an α-keto acid, such as pyruvate, oxaloacetate, or α-ketoglutarate. nih.gov The availability of synthetic 4PE has been instrumental in studying the mechanism of this unusual enzyme. nih.gov

Detection as a Mammalian Metabolite (e.g., mouse, human)

In mammals, 4-phosphoerythronate is considered a toxic side product of core metabolic pathways. researchgate.net It has been identified as a metabolite in mice and humans. nih.govebi.ac.uknih.gov Its formation arises from the promiscuous, or "off-target," activity of key glycolytic enzymes. researchgate.netbiorxiv.org

The primary route of its synthesis begins with erythrose-4-phosphate (E4P), an intermediate of the pentose phosphate pathway (PPP). nih.govbiorxiv.orgresearchgate.net The glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which normally acts on glyceraldehyde-3-phosphate, can mistakenly oxidize E4P to 4-phosphoerythronate (4PE). researchgate.netbiorxiv.orgfrontiersin.org

The accumulation of 4PE is detrimental to the cell because it is a potent inhibitor of 6-phosphogluconate dehydrogenase, a critical enzyme in the oxidative phase of the PPP. researchgate.netbiorxiv.org To counteract this toxicity, mammalian cells employ a "metabolite repair" mechanism. A widely conserved enzyme known as phosphoglycolate phosphatase (PGP) dephosphorylates 4PE, neutralizing its inhibitory effect and preventing a blockage in the pentose phosphate pathway. researchgate.netbiorxiv.orgfrontiersin.org This detoxification role is considered a primary function of PGP in this context. frontiersin.org The accumulation of erythronate, the dephosphorylated product, has been observed in several human cancer cell lines. nih.govresearchgate.net

| Process | Enzyme | Substrate | Product | Significance |

|---|---|---|---|---|

| Formation (Side-Reaction) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Erythrose-4-Phosphate (E4P) | 4-Phosphoerythronate (4PE) | Promiscuous activity of a core glycolytic enzyme. researchgate.netbiorxiv.org |

| Degradation (Metabolite Repair) | Phosphoglycolate Phosphatase (PGP) | 4-Phosphoerythronate (4PE) | Erythronate + Phosphate | Detoxification of a toxic metabolite that inhibits the Pentose Phosphate Pathway. researchgate.netbiorxiv.orgfrontiersin.org |

Identification as a Plant Metabolite

While direct biosynthetic pathways involving this compound in plants are not as clearly defined as in bacteria, its presence and significance are inferred from several lines of evidence. The dephosphorylated form, erythronic acid, has been identified as a plant metabolite. ebi.ac.ukebi.ac.uk For instance, studies on Lotus species have detected changes in erythronic acid levels in response to abiotic stress, such as phosphate starvation. conicet.gov.ar

Enzymatic Inhibition and Regulatory Mechanisms Involving 4 Phospho L Erythronic Acid

Inhibition of Ribose 5-Phosphate Isomerase (Rpi)

Ribose-5-phosphate (B1218738) isomerase (Rpi) is a vital enzyme that catalyzes the interconversion of ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P). nih.govdiva-portal.org This function is central to the pentose (B10789219) phosphate (B84403) pathway (PPP), which is critical for producing NADPH and the precursors for nucleotide synthesis. researchgate.netredalyc.org There are two distinct, structurally unrelated classes of Rpi: RpiA, found across all domains of life, and RpiB, which is present in some bacteria and protozoa. nih.govuq.edu.au

4-Phospho-D-Erythronic Acid as a Potent Competitive Inhibitor of Rpi

4-Phospho-D-erythronic acid has been identified as a powerful competitive inhibitor of ribose-5-phosphate isomerase. nih.govresearchgate.net Its efficacy as an inhibitor is attributed to its structural similarity to the unstable ene-diolate intermediate formed during the isomerization reaction catalyzed by Rpi. nih.govresearchgate.net Research on spinach RpiA revealed that 4-phosphoerythronic acid has a Ki value that is nearly three orders of magnitude lower than the Km value for the substrate, ribose-5-phosphate, making it a significantly more potent inhibitor than other examined compounds. researchgate.netnih.gov

Mechanism of Rpi Inhibition and its Significance for Pentose Phosphate Pathway and Calvin Cycle

The inhibition of Rpi by 4-phosphoerythronate has significant implications for both the pentose phosphate pathway and the Calvin cycle. The PPP is a major source of NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress. redalyc.org It also provides the ribose-5-phosphate necessary for the synthesis of nucleotides and nucleic acids. researchgate.net In plants, Rpi plays a crucial role in the Calvin cycle, where it is involved in the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of carbon dioxide during photosynthesis. nih.govwikipedia.org

The mechanism of Rpi involves the isomerization of the substrate through a high-energy enediolate intermediate. nih.govuq.edu.au 4-Phosphoerythronate, as an analog of this intermediate, binds tightly to the active site of the enzyme, thereby competitively inhibiting the binding of the natural substrate. nih.govresearchgate.net This inhibition effectively blocks the production of ribose-5-phosphate from ribulose-5-phosphate, disrupting the downstream processes that depend on it.

Comparison of RpiA and RpiB Inhibition by 4-Phosphoerythronate

While 4-phosphoerythronate is a potent inhibitor of both RpiA and RpiB, there are notable differences in its affinity for the two enzyme classes. nih.gov Studies have shown that the relative affinities of inhibitors for RpiB from Mycobacterium tuberculosis differ from those observed for RpiA from spinach. nih.govresearchgate.net

The structural differences between the active sites of RpiA and RpiB account for this variation in inhibitor binding. RpiA enzymes possess a lysine (B10760008) residue that is crucial for stabilizing the enediolate intermediate, a feature that also contributes to the more efficient binding of 4-phospho-D-erythronate. nih.govuq.edu.auresearchgate.net In contrast, RpiB enzymes utilize uncharged groups for this stabilization, resulting in a lower binding affinity for 4-phosphoerythronate. nih.govresearchgate.net For instance, the Ki value for 4-phospho-D-erythronate with M. tuberculosis RpiB is 1.7 mM, whereas for spinach RpiA, it is significantly lower at 28 µM. nih.govresearchgate.net

Exploration of 4-Phospho-L-Erythronic Acid Analogs as Enzyme Modulators

The potent inhibitory activity of 4-phospho-D-erythronic acid has spurred the design and synthesis of its analogs as modulators of enzyme activity. These efforts aim to develop more specific and effective inhibitors for Rpi, which could have therapeutic applications. nih.gov

Design and Synthesis of 4-Phospho-D-Erythronic Acid Derivatives as Rpi Inhibitors

Several derivatives of 4-phospho-D-erythronic acid have been synthesized and evaluated as inhibitors of Rpi. These include 4-phospho-D-erythronohydrazide and 4-phospho-D-erythronamide. researchgate.net The synthesis of these compounds often involves multi-step processes starting from precursors like D-arabinose or D-erythronolactone. researchgate.netnih.govnih.gov

One notable derivative is 4-deoxy-4-phosphonomethyl-d-erythronate, a hydrolytically stable analog. This compound has demonstrated potent competitive inhibition of Rpi, with a Ki of 74 µM, only a threefold weaker inhibitory activity than its phosphate counterpart. researchgate.net

Among the synthesized derivatives, 4-phospho-D-erythronohydroxamic acid (4PEH) has emerged as a particularly potent inhibitor. researchgate.net Designed as an analogue of the high-energy cis-enediolate intermediate, 4PEH exhibits strong competitive inhibition of Rpi. researchgate.netscielo.br

For spinach RpiA, 4PEH has a Ki value of 29 µM, which is comparable to that of 4-phospho-D-erythronate. researchgate.net In studies with RpiB from Mycobacterium tuberculosis, 4PEH was also found to be a potent inhibitor with a Km of 57 µM. nih.gov The inhibitory effect of 4PEH has also been demonstrated against RpiB from Trypanosoma brucei and Trypanosoma cruzi, with Ki values of 2.2 mM and 1.6 mM, respectively. plos.org These findings underscore the potential of 4PEH and other 4-phospho-D-erythronic acid derivatives as leads for the development of species-specific enzyme inhibitors. researchgate.net

Data Tables

Table 1: Inhibition Constants of 4-Phosphoerythronate and its Analogs against Ribose-5-Phosphate Isomerase

| Compound | Enzyme Source | Enzyme Type | Ki/Km (µM) |

| 4-Phospho-D-erythronate | Spinach | RpiA | 28 researchgate.net |

| 4-Phospho-D-erythronate | Mycobacterium tuberculosis | RpiB | 1700 nih.gov |

| 4-Phospho-D-erythronohydroxamic acid (4PEH) | Spinach | RpiA | 29 researchgate.net |

| 4-Phospho-D-erythronohydroxamic acid (4PEH) | Mycobacterium tuberculosis | RpiB | 57 nih.gov |

| 4-Phospho-D-erythronohydroxamic acid (4PEH) | Trypanosoma brucei | RpiB | 2200 plos.org |

| 4-Phospho-D-erythronohydroxamic acid (4PEH) | Trypanosoma cruzi | RpiB | 1600 plos.org |

| 4-deoxy-4-phosphonomethyl-d-erythronate | Not Specified | Not Specified | 74 researchgate.net |

4-Deoxy-4-Phosphonomethyl-D-Erythronate as a Stable Analogue

4-Deoxy-4-phosphonomethyl-D-erythronate has been synthesized and evaluated as an isosteric and hydrolytically stable analogue of the known ribose-5-phosphate isomerase (RPI) inhibitor, 4-deoxy-4-phospho-D-erythronate. researchgate.netresearchgate.net This phosphonate (B1237965) analogue is notable for being the first stable and potent competitive inhibitor of the enzymatic isomerization of D-ribose 5-phosphate to D-ribulose 5-phosphate. researchgate.netresearchgate.net Its stability and inhibitory potency make it a significant compound for studying the mechanism of RPI.

Research has demonstrated that 4-deoxy-4-phosphonomethyl-D-erythronate exhibits only a threefold weaker inhibitory activity compared to its phosphate counterpart. researchgate.netresearchgate.net The synthesis of this stable analogue is a complex, multi-step process, having been achieved via a 14-step synthesis from D-arabinose. researchgate.netresearchgate.net Its development as a potent competitive inhibitor provides a valuable tool for investigating the active site and catalytic mechanism of ribose-5-phosphate isomerases.

Table 1: Inhibitory Activity of 4-Deoxy-4-Phosphonomethyl-D-Erythronate and Related Compounds against Spinach Ribose-5-Phosphate Isomerase A (RpiA)

| Compound | Ki (μM) | Km/Ki Ratio | Reference |

|---|---|---|---|

| 4-Deoxy-4-phosphonomethyl-D-erythronate | 74 | 100 | researchgate.netresearchgate.net |

| 4-Phospho-D-erythronate | 28 | 270 | researchgate.net |

| 4-Phospho-D-erythronohydroxamic acid | 29 | 260 | researchgate.net |

In contrast to its inhibitory action on spinach RpiA, a derivative, 4-deoxy-4-phospho-D-erythronohydroxamic acid, shows selective inhibition against Mycobacterium tuberculosis RpiB. researchgate.net This selectivity highlights its potential as a lead compound for designing species-specific inhibitors targeting bacterial enzymes. researchgate.net

Interaction with Other Metabolic Enzymes (e.g., Triosephosphate Isomerase variants)

While primarily known as an inhibitor of ribose-5-phosphate isomerase, analogues of this compound have been shown to interact with other metabolic enzymes, including variants of triosephosphate isomerase (TIM). nih.gov TIM is a highly conserved enzyme essential for glycolysis. proteopedia.org

Crystallographic binding studies have been conducted on an engineered monomeric variant of TIM, known as A-TIM, which possesses a modified and more extended binding pocket. nih.gov These studies revealed that this altered active site can accommodate and bind 4-phospho-D-erythronohydroxamic acid (4PEH), an analogue of a C5-sugar phosphate. nih.govresearchgate.net This finding is significant because it provides a basis for directed evolution experiments aimed at engineering new catalytic properties, such as those of a C5-sugar phosphate isomerase, onto the TIM framework. nih.govresearchgate.net

The ability of the A-TIM variant to bind a C5-sugar phosphate analogue like 4PEH, alongside other molecules like 3-phosphoglycerate (B1209933) (an analogue of a C4-sugar phosphate), demonstrates the potential for modifying the substrate specificity of TIM. nih.govresearchgate.net These interactions are crucial for understanding the structural requirements for substrate binding and for the rational design of enzymes with novel functionalities.

Table 2: Ligand Binding in Engineered Triosephosphate Isomerase (A-TIM)

| Ligand | Description | Binding Outcome | Reference |

|---|---|---|---|

| 4-Phospho-D-erythronohydroxamic acid (4PEH) | Analogue of a C5-sugar phosphate | Binds to the modified active site pocket | nih.govresearchgate.net |

| 3-Phosphoglycerate (3PGA) | Analogue of a C4-sugar phosphate | Binds to the modified active site pocket | nih.govresearchgate.net |

Methods in the Study of 4 Phospho L Erythronic Acid

Biochemical and Enzymatic Characterization

The study of 4-phospho-L-erythronic acid and its metabolic pathway heavily relies on in vitro enzymatic assays and detailed kinetic analyses of the enzymes that interact with it.

In vitro enzymatic assays have been instrumental in identifying and characterizing the biosynthetic pathways involving this compound. In some bacteria, 4-phospho-D-erythronate is an intermediate in the synthesis of pyridoxal (B1214274) 5′-phosphate (PLP). nih.gov In gamma proteobacteria like Escherichia coli, the enzyme 4-phospho-D-erythronate dehydrogenase (PdxB) catalyzes the conversion of 4-phospho-D-erythronate to 2-oxo-3-hydroxy-4-phosphobutanoate, with the concurrent reduction of NAD+ to NADH. nih.gov However, in vitro studies revealed that multiple turnovers of the substrate could not be achieved, a puzzle that was later solved through the availability of synthetic 4-phospho-D-erythronate. nih.gov These studies demonstrated that the NADH produced remains tightly bound to the enzyme and must be re-oxidized by an α-keto acid like pyruvate, oxaloacetate, or α-ketoglutarate for the enzyme to proceed with another catalytic cycle. nih.gov

In other organisms, such as alpha proteobacteria like Sinorhizobium meliloti, a different, non-homologous flavoenzyme called PdxR carries out the oxidation of 4-phospho-D-erythronate. nih.gov The availability of synthetic 4-phospho-D-erythronate has been crucial for facilitating these mechanistic and structural studies. nih.gov

Furthermore, in vitro assays using cell lysates have been employed to investigate the conversion of erythrose-4-phosphate (E4P) to erythronate. biorxiv.orgnih.gov For instance, studies with A549 human lung carcinoma cell lysate showed the capability to convert E4P to erythronate, a reaction significantly enhanced by the addition of NAD+, confirming the involvement of an NAD+-dependent oxidizing enzyme. biorxiv.orgnih.gov One proposed pathway involves the oxidation of E4P to 4-phosphoerythronate (4PE) by the off-target activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), followed by dephosphorylation of 4PE by phosphoglycolate phosphatase (PGP). biorxiv.orgnih.govresearchgate.net This pathway is considered a detoxification mechanism, as 4PE can inhibit 6-phosphogluconate dehydrogenase in the pentose (B10789219) phosphate (B84403) pathway. biorxiv.orgnih.gov

An alternative route has also been investigated, suggesting that dephosphorylation of E4P to erythrose occurs first, followed by oxidation. biorxiv.orgnih.gov This was supported by enzyme assay-coupled protein fractionation and proteomics, which identified aldehyde dehydrogenase 1A1 (ALDH1A1) as a key enzyme in the oxidation of erythrose to erythronate in cell extracts. nih.gov

Kinetic studies have been vital for understanding the interactions between enzymes and this compound, particularly in its role as an inhibitor. 4-Phospho-D-erythronate is a known inhibitor of ribose-5-phosphate (B1218738) isomerase (Rpi), an enzyme essential for the synthesis of ribose and, consequently, nucleotides and certain amino acids. nih.gov

Detailed kinetic evaluations have been performed on derivatives of 4-phospho-D-erythronic acid as potential inhibitors of Rpi. For example, 4-phospho-D-erythronohydroxamic acid, 4-phospho-D-erythronohydrazide, and 4-phospho-D-erythronamide have been synthesized and tested as competitive inhibitors of spinach Rpi. researchgate.netresearchgate.net The hydroxamic acid derivative, in particular, was found to be a potent inhibitor with a Ki value of 29 μM, comparable to that of 4-phospho-D-erythronate itself (Ki = 28 μM). researchgate.net

X-ray crystallography studies of Mycobacterium tuberculosis RpiB in complex with inhibitors like 4-phospho-D-erythronohydroxamic acid (Km = 57 μM) and 4-phospho-D-erythronate (Ki = 1.7 mM) have provided insights into the enzyme's active site and reaction mechanism. researchgate.net These studies, combined with the kinetic data, help in the rational design of more potent and species-specific inhibitors. For instance, 5-deoxy-5-phospho-D-ribonohydroxamic acid was shown to selectively inhibit M. tuberculosis RpiB over the spinach RpiA. researchgate.net

The following table summarizes the kinetic parameters of some inhibitors of Ribose-5-Phosphate Isomerase:

| Inhibitor | Enzyme Source | Ki (μM) | Km (μM) | Inhibition Type |

| 4-Phospho-D-erythronate | Spinach | 28 | - | Competitive |

| 4-Phospho-D-erythronohydroxamic acid | Spinach | 29 | - | Competitive |

| 4-Phospho-D-erythronate | M. tuberculosis RpiB | 1700 | - | Competitive |

| 4-Phospho-D-erythronohydroxamic acid | M. tuberculosis RpiB | - | 57 | - |

| 5-Deoxy-5-phospho-D-ribonohydroxamic acid | M. tuberculosis RpiB | 400 | - | Competitive |

In Vitro Enzymatic Assays for Pathway Elucidation

Synthetic Methodologies for this compound and its Analogs

The limited availability of this compound from natural sources has necessitated the development of robust chemical synthesis methods to produce sufficient quantities for biochemical and structural studies.

Another synthetic approach utilizes D-arabinose as the starting material. researchgate.netresearchgate.net For example, 4-phospho-D-erythronohydroxamic acid was synthesized in an eight-step process from D-arabinose. researchgate.net Similarly, a 14-step synthesis from D-arabinose was employed to create 4-deoxy-4-phosphonomethyl-D-erythronate, a stable analog of 4-phospho-D-erythronate. researchgate.net

The synthesis of these compounds often involves the protection of hydroxyl and carboxyl groups, followed by phosphorylation and subsequent deprotection. For instance, in the synthesis from D-erythronolactone, the hydroxyl groups were protected using benzyl (B1604629) bromide. nih.gov

A critical step in the synthesis of this compound is the selective phosphorylation of the primary hydroxyl group at the C4 position. One strategy involves the protection of other reactive groups, followed by phosphorylation of the free hydroxyl group. For example, the methyl ester of erythronic acid was converted to methyl 2,3-O-dibenzoyl 4-O-trityl D-erythronic acid. nih.gov After the selective removal of the trityl group, the exposed 4-hydroxyl group was phosphorylated using diphenyl phosphorochloridate. nih.gov Subsequent deprotection yielded 4-phospho-D-erythronate. nih.gov

The choice of phosphorylating agent and reaction conditions is crucial for achieving high yields and selectivity. The development of these synthetic strategies has been pivotal in making 4-phospho-D-erythronate and its analogs accessible for detailed biochemical and structural investigations. nih.gov

Multi-Step Chemical Synthesis from Precursors (e.g., D-erythronolactone, D-arabinose)

Structural Biology Approaches

Structural biology techniques, particularly X-ray crystallography, have been invaluable in understanding the interactions of this compound and its analogs with their target enzymes. By determining the three-dimensional structures of enzyme-inhibitor complexes, researchers can visualize the precise binding modes and identify key amino acid residues involved in the interaction.

For example, the crystal structures of Mycobacterium tuberculosis RpiB in complex with 4-phospho-D-erythronate and 4-phospho-D-erythronohydroxamic acid have been solved at high resolution. researchgate.net These structures have allowed for the assignment of roles to most of the active site residues and have provided a basis for outlining the reaction mechanism of RpiB enzymes. researchgate.net The ability to dock substrates into the position of the most effective inhibitor further aids in understanding the catalytic process. researchgate.net

Such structural insights are not only crucial for fundamental biochemical understanding but also for the rational design of novel, more potent, and selective enzyme inhibitors. The detailed structural information allows for the modification of inhibitor scaffolds to optimize interactions with the target enzyme, potentially leading to the development of new therapeutic agents.

X-ray Crystallography of Enzyme-Inhibitor Complexes (e.g., RpiA with 4-Phospho-D-Erythronic Acid)

X-ray crystallography has been a pivotal technique in elucidating the structural basis of enzyme-inhibitor interactions. A notable example is the study of Ribose-5-phosphate isomerase A (RpiA) in complex with the inhibitor 4-phospho-D-erythronic acid. nih.govebi.ac.uk The structure of RpiA from Pyrococcus horikoshii, a hyperthermophilic archaeon, has been determined in complex with this inhibitor, providing valuable insights into the enzyme's active site and catalytic mechanism. nih.govebi.ac.uk Similarly, the structure of Escherichia coli RpiA has been resolved at high resolution, both in its apo form and in complex with the inhibitor arabinose-5-phosphate. nih.gov These studies reveal that RpiA exists as a dimer and that each catalytic site is composed of residues from a single subunit. nih.govproteopedia.org

The binding of inhibitors like 4-phospho-D-erythronate and its derivatives to RpiA and the related enzyme RpiB from Mycobacterium tuberculosis has been extensively studied. researchgate.net These investigations have helped in understanding the differences in inhibitor affinities between different classes of the enzyme. researchgate.net For instance, 4-phospho-D-erythronate has been shown to be a potent competitive inhibitor of spinach RpiA. researchgate.net The crystallographic data provides a molecular blueprint for the design of more specific and potent inhibitors. researchgate.net

Below is a table summarizing key crystallographic studies of RpiA with inhibitors:

| Enzyme Source | Ligand | PDB ID | Resolution (Å) | Key Findings |

| Pyrococcus horikoshii | 4-Phospho-D-erythronic acid | 1LK7 | 2.0 | Reveals a closed conformation of the enzyme upon inhibitor binding. nih.govebi.ac.uk |

| Escherichia coli | Arabinose-5-phosphate | 1O8B | 1.25 | Identifies active site residues and suggests conformational changes are crucial for function. nih.gov |

| Mycobacterium tuberculosis RpiB | 4-Phospho-D-erythronate | 2BET | 2.2 | Elucidates the structural basis for inhibitor binding and the roles of active site residues. researchgate.netenzymes.me.uk |

| Mycobacterium tuberculosis RpiB | 4-Phospho-D-erythronohydroxamic acid | 2BES | 2.1 | Provides insights into the binding of a transition-state analogue. researchgate.netenzymes.me.uk |

Metabolomics and Pathway Analysis

Non-Targeted Metabolomics for Identification and Accumulation Profiling

Non-targeted metabolomics has emerged as a powerful tool for identifying and profiling the accumulation of metabolites, including this compound and its related compounds, in various biological systems. biorxiv.orgresearchgate.net This unbiased approach allows for the discovery of unexpected metabolic alterations and the identification of novel biomarkers. biorxiv.orgresearchgate.netethz.ch For instance, non-targeted metabolomics has been used to identify the accumulation of erythronate, a derivative of this compound, in cancer cells. researchgate.netnih.gov

These studies have shown that erythronate can be derived from the pentose phosphate pathway (PPP) intermediate erythrose-4-phosphate (E4P). biorxiv.orgnih.gov The accumulation of erythronate has been linked to metabolic reprogramming in cancer cells and may serve as a potential biomarker. researchgate.netnih.gov Non-targeted approaches, often employing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), provide a comprehensive snapshot of the metabolome. biorxiv.orgnih.govsemanticscholar.org

The table below presents findings from non-targeted metabolomics studies related to erythronate accumulation:

| Biological System | Key Finding | Implication |

| Human Cancer Cell Lines | Accumulation of erythronate. researchgate.netnih.gov | Erythronate as a potential cancer biomarker. researchgate.netnih.gov |

| Lung Cancer Patient Tissues | Increased erythronate concentrations in tumors compared to normal tissue. nih.govresearchgate.net | Supports the role of altered PPP metabolism in cancer. nih.govresearchgate.net |

| CHO Cell Cultures | Identification of erythronate as a metabolic by-product derived from glucose. pnas.org | Highlights the promiscuous activity of glycolytic enzymes. pnas.org |

Stable Isotope-Assisted Metabolomics for Pathway Tracing

Stable isotope-assisted metabolomics is a powerful technique used to trace the flow of atoms through metabolic pathways. springernature.comnih.gov By feeding cells with substrates labeled with stable isotopes (e.g., ¹³C-glucose), researchers can track the incorporation of these isotopes into downstream metabolites, thereby elucidating their biosynthetic origins. nih.govresearchgate.net This method has been instrumental in confirming that erythronate is derived from the PPP intermediate E4P. biorxiv.orgnih.gov

Studies using [U-¹³C₆]glucose have shown that all four carbon atoms of erythronate become labeled, indicating that its carbon backbone is derived entirely from glucose through the PPP. researchgate.net This approach provides direct evidence for the metabolic link between the PPP and erythronate production. biorxiv.orgnih.gov Stable isotope tracing is a versatile method that can be applied to various biological systems, from cell cultures to in vivo studies in patients, to understand metabolic reprogramming in diseases like cancer. nih.govnih.gov

This technique has also helped to uncover alternative routes for erythronate production. For example, one proposed pathway involves the dephosphorylation of E4P to form erythrose, which is then oxidized to erythronate. nih.govnih.gov

Genetic and Molecular Biology Techniques

Gene Silencing for Pathway Investigation (e.g., TALDO1 gene)

Genetic and molecular biology techniques, such as gene silencing, are crucial for investigating the function of specific enzymes in metabolic pathways. biorxiv.orgnih.gov By reducing the expression of a particular gene, scientists can observe the resulting metabolic changes and infer the role of the encoded protein. biorxiv.orgnih.gov

A key example is the silencing of the TALDO1 gene, which encodes the enzyme transaldolase, a key player in the non-oxidative branch of the PPP. biorxiv.orgnih.govulisboa.pt Studies have shown that silencing TALDO1 leads to a significant increase in the intracellular levels of erythronate and other PPP intermediates like E4P. biorxiv.orgnih.gov This finding provides strong genetic evidence for the role of the PPP in erythronate production and highlights how perturbations in this pathway can lead to the accumulation of specific metabolites. biorxiv.orgnih.gov Transaldolase deficiency in humans is also associated with an accumulation of erythronic acid. researchgate.net

The results from these gene silencing experiments are often quantitative, as demonstrated in the table below:

| Gene Silenced | Cell Line | Effect on Erythronate Level | Other Observed Effects |

| TALDO1 | A549 (Lung Carcinoma) | ~75% increase. biorxiv.orgnih.gov | Significant elevation of other PPP intermediates, including E4P. biorxiv.orgnih.gov |

| TALDO1 | Hepatocellular Carcinoma Cells (Huh7, SK-Hep-1) | Knockdown inhibited proliferation and migration. nih.gov | Activation of the MAPK pathway and enhancement of epithelial-mesenchymal transition. nih.gov |

These genetic approaches, combined with metabolomic analysis, provide a powerful strategy for dissecting complex metabolic networks and understanding the functional consequences of genetic alterations. biorxiv.orgnih.govnih.govspandidos-publications.com

Overexpression and Purification of Relevant Enzymes

The study of this compound and its role in biosynthetic pathways, particularly the formation of pyridoxal 5'-phosphate (PLP), necessitates the production of highly pure enzymes. Researchers commonly employ recombinant DNA technology to overexpress these enzymes in host organisms, followed by multi-step purification protocols. The most frequently used host for this purpose is Escherichia coli, valued for its rapid growth, well-understood genetics, and the availability of numerous expression vectors. frontiersin.orgnih.gov

Expression Systems and Vectors

Typically, the gene encoding the enzyme of interest is cloned into an expression vector, such as the pET series (e.g., pET28a), which is then introduced into a suitable E. coli strain like BL21(DE3). nih.govijbiotech.com These vectors often incorporate features that facilitate purification, most notably an N-terminal or C-terminal polyhistidine-tag (His-tag). nih.govijbiotech.com This tag allows for efficient capture of the recombinant protein using immobilized metal affinity chromatography (IMAC), a common first step in purification. pnas.org Alternatively, fusion partners like Glutathione-S-transferase (GST) can be used, which not only aid in purification via glutathione (B108866) affinity chromatography but can also enhance the solubility of the target protein. nih.gov

Purification of 4-Phospho-D-Erythronate Dehydrogenase (PdxR)

In organisms like Sinorhizobium meliloti, a Flavin Adenine Dinucleotide (FAD)-dependent 4-phospho-D-erythronate dehydrogenase, encoded by the pdxR gene, is a key enzyme. nih.gov The purification of this enzyme has been documented in detail.

The process begins with a cell extract from an overexpressing S. meliloti strain, which is subjected to a series of chromatographic steps. An initial separation is performed using a Q Sepharose Fast Flow anion-exchange column. The active fractions are then pooled, desalted, and further purified on a prepacked Resource Q anion-exchange column. Finally, the enzyme is concentrated by ultrafiltration. nih.gov This multi-step process ensures the removal of contaminating proteins, yielding a highly purified enzyme suitable for characterization.

Table 1: Purification of PdxR from S. meliloti

| Purification Step | Total Protein (mg) | Comments |

|---|---|---|

| Cell Extract | 3,055 | Initial crude lysate from overexpressing strain. |

| Q Sepharose FF | 58 | Post-anion exchange chromatography. Eluted with a linear KCl gradient. |

| Resource Q | 21.6 | Second anion-exchange step for higher purity. Eluted with a linear KCl gradient. |

| Dialysis & Concentration | 21.6 | Final purified and concentrated enzyme fraction. nih.gov |

Purification of PLP Synthase Subunits (PdxS and PdxT)

The DXP-independent pathway for PLP synthesis utilizes a PLP synthase complex, typically composed of a synthase subunit (PdxS or Pdx1) and a glutaminase (B10826351) subunit (PdxT or Pdx2). nih.govpnas.org The overexpression and purification of these subunits from the thermophilic bacterium Geobacillus sp. H6a have been successfully achieved.

The genes GhpdxS and GhpdxT were cloned into pET28a(+) vectors, creating His-tagged fusion proteins expressed in E. coli BL21(DE3). nih.govijbiotech.com The purification protocol for the recombinant enzymes involved an initial nickel-affinity chromatography step, followed by cation-exchange chromatography to achieve high purity. nih.govijbiotech.com For instance, the purification of recombinant GhpdxS involved Ni-Sepharose affinity chromatography followed by further polishing on a DEAE-cellulose anion-exchange column. ijbiotech.com

Table 2: Purification Summary for Recombinant GhpdxS from Geobacillus sp. H6a

| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Purification (Fold) | Yield (%) |

|---|---|---|---|---|---|

| Crude Extract | 165.4 | 35.1 | 4.71 | 1.0 | 100 |

| Ni-Sepharose | 135.2 | 4.2 | 32.19 | 6.8 | 81.7 |

| DEAE-Cellulose | 110.1 | 2.1 | 52.43 | 11.1 | 66.6 |

Data derived from a study on PLP synthase from Geobacillus sp. H6a. nih.gov

Purification of PdxA and PdxB

PdxA (4-phosphohydroxy-L-threonine dehydrogenase) and PdxB (4-phosphoerythronate dehydrogenase) are central enzymes in the DXP-dependent PLP biosynthesis pathway found in E. coli. ijbiotech.comembopress.org Overexpression of pdxA has been shown to complement a deletion in the pdxB gene, suggesting a complex interplay and potential promiscuous activity. embopress.org PdxA has been shown to slowly oxidize 4-phosphoerythronate. embopress.org

The purification of these enzymes typically follows the standard recombinant protein methodology. For example, PdxB contains a tightly bound NAD(H) cofactor that cannot be easily removed by dialysis, a characteristic that must be considered during purification and subsequent activity assays. acs.org The purification of functional PdxA and PdxB is crucial for in vitro studies aimed at reconstituting the PLP synthesis pathway and investigating the kinetic properties and substrate specificities of each enzyme. embopress.orgacs.org While detailed purification tables are specific to each study, the general approach involves overexpression in E. coli and a combination of affinity and ion-exchange chromatography steps to isolate the proteins for biochemical analysis. embopress.org

Broader Implications of 4 Phospho L Erythronic Acid Research

Role in Metabolic Reprogramming and Physiological States

Metabolic reprogramming is a hallmark of various physiological and pathological conditions, allowing cells to adapt to changing energy and biosynthetic demands. researchgate.net 4-Phospho-L-erythronic acid and its dephosphorylated form, erythronate, have emerged as important indicators of these metabolic shifts.

A growing body of evidence indicates that erythronate accumulates in several types of cancer cells, highlighting it as a feature of metabolic reprogramming in oncology. researchgate.netresearchgate.net This accumulation is thought to be a consequence of the rewiring of cellular metabolism that cancer cells undergo to support their high rates of proliferation and biosynthesis. researchgate.netbiorxiv.org

The primary biosynthetic route to erythronate in these cells starts from the pentose (B10789219) phosphate (B84403) pathway intermediate, erythrose-4-phosphate (E4P). biorxiv.orgnih.gov Off-target activity of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can oxidize E4P to 4-phosphoerythronate (4PE). researchgate.netbiorxiv.orgnih.gov Subsequently, the enzyme phosphoglycolate phosphatase (PGP) dephosphorylates 4PE to produce erythronate. researchgate.netnih.gov This pathway is considered a detoxification mechanism, as 4PE itself can strongly inhibit 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative PPP. nih.govpnas.org

An alternative pathway has also been proposed, involving the dephosphorylation of E4P to erythrose, which is then oxidized by aldehyde dehydrogenase 1A1 (ALDH1A1) to form erythronate. researchgate.netnih.gov Studies have detected significantly higher concentrations of erythronate in lung tumor tissues compared to adjacent normal tissues, suggesting its potential as a biomarker for certain cancers. researchgate.netresearchgate.net

| Finding | Cellular Context | Associated Enzymes | Potential Significance | Source |

|---|---|---|---|---|

| Erythronate accumulates in several human cancer cell lines. | Cancer Cells (e.g., A549 lung carcinoma) | GAPDH, PGP, ALDH1A1 | Example of metabolic reprogramming; potential cancer biomarker. | researchgate.netresearchgate.netnih.gov |

| 4-Phosphoerythronate (4PE), the precursor to erythronate, inhibits the pentose phosphate pathway enzyme 6-phosphogluconate dehydrogenase. | Mammalian Cells | 6-Phosphogluconate Dehydrogenase (inhibited), GAPDH (produces 4PE) | Erythronate production serves as a detoxification pathway to prevent PPP blockage. | researchgate.netnih.govpnas.org |

| Increased erythronate concentrations measured in lung tumors relative to adjacent normal tissues from patients. | Human Lung Tumors | Not specified in tissue, but linked to ALDH1A1 activity in cell lines. | Supports the role of erythronate as a clinically relevant biomarker. | researchgate.netresearchgate.net |

This compound's connection to the pentose phosphate pathway is further underscored by its altered levels in specific inborn errors of metabolism. Transaldolase (TALDO) deficiency is a rare genetic disorder affecting the non-oxidative branch of the PPP. d-nb.infopediatricshealthjournal.com A key diagnostic feature of this condition is the significant elevation of specific polyols and sugars in patients' urine and plasma, including erythritol, arabitol, and sedoheptulose. d-nb.infopediatricshealthjournal.com

Crucially, erythronic acid has been identified as a novel and major biomarker for TALDO deficiency. d-nb.inforesearchgate.net Patients with the disorder show significantly higher levels of erythronic acid compared to healthy individuals. biorxiv.orgnih.gov This accumulation is a direct consequence of the enzymatic block. When transaldolase is deficient, its substrates, including the E4P precursor sedoheptulose-7-phosphate, build up. pediatricshealthjournal.com This leads to an increased flux towards the alternative pathway that produces 4-phosphoerythronate and subsequently erythronate. researchgate.net Experiments involving the silencing of the TALDO1 gene in cell lines have confirmed that reduced transaldolase activity leads to a significant increase in intracellular erythronate levels. biorxiv.orgnih.gov

| Metabolic Disorder | Key Finding | Biochemical Rationale | Clinical Relevance | Source |

|---|---|---|---|---|

| Transaldolase (TALDO) Deficiency | Significantly elevated levels of erythronic acid in urine and plasma. | The enzymatic block in the PPP leads to the accumulation of precursors like sedoheptulose-7-phosphate and E4P, shunting them into the erythronate synthesis pathway. | Erythronic acid is considered a novel and major biomarker for diagnosing TALDO deficiency. | biorxiv.orgnih.govd-nb.infopediatricshealthjournal.comresearchgate.net |

| Transaldolase (TALDO) Deficiency | shRNA-mediated silencing of the TALDO1 gene resulted in an approximately 75% higher erythronate level in A549 cells. | Demonstrates a direct causal link between reduced transaldolase function and erythronate accumulation. | Provides experimental validation for the clinical observations in patients. | biorxiv.orgnih.gov |

Accumulation in Specific Cellular Contexts (e.g., cancer cells)

Strategies for Therapeutic and Agricultural Applications

The enzymes that interact with this compound or its precursors are essential for the viability of various organisms, making them attractive targets for the development of new drugs and herbicides.

Ribose-5-phosphate (B1218738) isomerase (Rpi) is a crucial enzyme in the pentose phosphate pathway, catalyzing the interconversion of ribose-5-phosphate and ribulose-5-phosphate. medtigo.comresearchgate.net This function is vital for synthesizing nucleotides (for DNA and RNA) and producing NADPH for redox balance. medtigo.comnih.gov Two distinct, unrelated families of Rpi exist: RpiA and RpiB. nih.gov While RpiA is found across all domains of life, including humans, RpiB is found primarily in bacteria and some protozoa, but not in mammals. researchgate.netnih.govresearchgate.net

This structural and sequential difference makes RpiB an excellent target for antimicrobial drugs. researchgate.net Inhibiting RpiB could disrupt the metabolism of a pathogen without affecting the host's RpiA enzyme. researchgate.net Consequently, RpiB is considered a potential drug target for treating diseases caused by pathogens such as Trypanosoma cruzi (Chagas disease), Leishmania major, and Mycobacterium tuberculosis. researchgate.netnih.govresearchgate.net

In plants, Rpi is also a key enzyme in the Calvin cycle, the pathway responsible for carbon fixation during photosynthesis. nih.govresearchgate.net Targeting this enzyme could therefore form the basis of novel herbicides. nih.gov An effective Rpi inhibitor could disrupt a plant's ability to produce essential biomass, leading to its death.

Given that 4-phospho-D-erythronic acid (the D-enantiomer) is a known inhibitor of Rpi, its structure serves as a valuable scaffold for designing more potent and specific inhibitors. nih.govresearchgate.net Researchers have synthesized and evaluated numerous derivatives of 4-phospho-D-erythronic acid to improve their inhibitory activity and selectivity. researchgate.netup.ac.za

These efforts aim to create molecules that mimic the high-energy intermediate state of the reaction catalyzed by Rpi, thereby binding tightly to the enzyme's active site. researchgate.net Examples of such developments include:

4-phospho-D-erythronohydroxamic acid: This derivative was found to be a potent competitive inhibitor of spinach RpiA, with an inhibitory constant (Ki) comparable to that of 4-phospho-D-erythronate itself. researchgate.net

4-phospho-D-erythronhydrazide (4PEHz): This hydrazide analogue of erythrose-4-phosphate was identified as a selective inhibitor of Pdx1, an enzyme in the PLP synthase complex of the malaria parasite Plasmodium falciparum, which displays weak Rpi activity. up.ac.za It showed an IC50 value of 10 µM against cultured malaria parasites. up.ac.za

Phosphate Prodrugs: Because charged phosphate derivatives have difficulty entering cells, researchers have developed prodrugs of inhibitors like 4-phospho-D-erythronohydroxamic acid. researchgate.net These modified molecules can cross cell membranes and are then converted into the active, charged inhibitor inside the target organism, such as the parasite Trypanosoma brucei. researchgate.net

This strategy of rational drug design, using the structure of a known inhibitor like 4-phosphoerythronic acid, is a cornerstone of modern therapeutic development. mdpi.com

| Inhibitor/Analogue | Target Enzyme | Target Organism | Key Finding | Source |

|---|---|---|---|---|

| 4-phospho-D-erythronate | Ribose-5-Phosphate Isomerase (Rpi) | Spinach (RpiA), Mycobacterium tuberculosis (RpiB) | A known competitive inhibitor (Ki = 28 μM for spinach RpiA) that serves as a basis for new inhibitor design. | researchgate.net |

| 4-phospho-D-erythronohydroxamic acid | Ribose-5-Phosphate Isomerase (RpiA) | Spinach | A potent competitive inhibitor with a Ki of 29 μM, designed as a high-energy intermediate analogue. | researchgate.net |

| 4-phospho-D-erythronhydrazide (4PEHz) | Pdx1 (part of PLP synthase complex) | Plasmodium falciparum (malaria) | Selectively inhibited the target enzyme with an IC50 of 16-43 μM and inhibited parasite growth with an IC50 of 10 μM. | up.ac.za |

| Phosphate Prodrugs of 4-phospho-D-erythronohydroxamic acid | 6-Phosphogluconate Dehydrogenase | Trypanosoma brucei | Designed to improve cell entry; most prodrugs showed activity against the parasite, with efficacy linked to their stability. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-phospho-L-erythronic acid, and what challenges arise in achieving high purity?

- Methodological Answer : Synthesis typically involves phosphorylation of L-erythronic acid using phosphorylating agents like POCl₃ or enzymatic pathways. A critical challenge is minimizing side reactions (e.g., over-phosphorylation or isomerization). Purification often requires ion-exchange chromatography or HPLC with UV detection at 210 nm for phosphoester identification. Contamination by inorganic phosphate or unreacted substrate must be quantified via colorimetric assays (e.g., malachite green method) .

Q. How is this compound detected and quantified in biological matrices?

- Methodological Answer : LC-MS with electrospray ionization (ESI) in negative ion mode is preferred due to its high sensitivity for phosphorylated metabolites. For quantification, internal standards (e.g., isotopically labeled analogs) are essential to correct for matrix effects. Alternatively, enzymatic assays coupling its metabolism to NADH production can be used, but specificity must be validated against structurally similar phospho-sugars .

Q. What is the role of this compound in the pentose phosphate pathway (PPP) or other metabolic networks?

- Methodological Answer : While not a canonical PPP intermediate, it may act as a shunt metabolite in oxidative stress conditions. To map its metabolic flux, isotope tracing (e.g., ¹³C-labeled glucose) combined with NMR or tandem MS is recommended. Knockout models of PPP enzymes (e.g., transketolase) can clarify its accumulation dynamics .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH and temperature conditions be resolved?

- Methodological Answer : Stability studies should use buffered solutions (pH 4–9) with controlled ionic strength and monitor degradation via ³¹P NMR. Conflicting results often arise from metal ion contamination (e.g., Mg²⁺), which catalyzes hydrolysis. Chelating agents (e.g., EDTA) should be included in experimental designs, and degradation products must be characterized by high-resolution MS .

Q. What experimental strategies validate the hypothesized interaction between this compound and kinase/phosphatase enzymes?

- Methodological Answer : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding affinity (Kd). For functional validation, in vitro enzyme assays with purified kinases/phosphatases (e.g., hexokinase or alkaline phosphatase) should measure activity changes. CRISPR-interference (CRISPRi) silencing of candidate enzymes in cell models can confirm in vivo relevance .

Q. How do computational models improve the understanding of this compound’s conformational dynamics and reactivity?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can predict its dominant tautomers and phosphorylation sites. Density functional theory (DFT) calculations assess charge distribution and reaction barriers for phosphorylation/dephosphorylation. Experimental validation via X-ray crystallography or cryo-EM is critical but requires high-purity samples .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

- Methodological Answer : Variations arise from solvent effects (D2O vs. buffered solutions) and referencing standards. A standardized protocol using 85% H3PO₄ as an external reference (δ = 0 ppm for ³¹P) and controlled temperature (25°C) is essential. Collaborative data sharing via platforms like NMReDATA ensures reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in cellular assays?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models EC50/IC50 values. Outliers due to cellular heterogeneity should be addressed with robust statistics (e.g., median-based methods). For multi-omics integration, pathway enrichment analysis (e.g., KEGG or Reactome) links its effects to broader metabolic networks .

Table 1: Analytical Techniques for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.